molecular formula C6H5F2NO2S B2837080 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid CAS No. 1780878-51-4

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B2837080
CAS No.: 1780878-51-4
M. Wt: 193.17
InChI Key: HYTJOJSWCWRTCJ-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a thiazole ring substituted with a difluoroethyl group and a carboxylic acid functional group. The presence of the difluoroethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid typically involves the introduction of the difluoroethyl group onto the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as nickel or palladium under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like 1,1-difluoroethyl chloride in the presence of suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of difluoroethyl-substituted thiazole derivatives .

Mechanism of Action

The mechanism by which 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological activities. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid is unique due to its specific combination of a thiazole ring and a difluoroethyl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-6(7,8)3-2-12-4(9-3)5(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTJOJSWCWRTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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